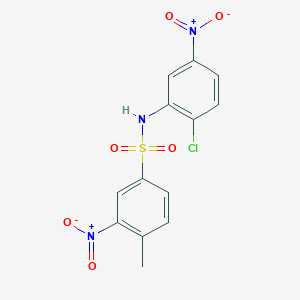
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- is a complex organic compound characterized by the presence of a benzenesulfonamide group attached to a chlorinated and nitrated phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- typically involves multiple steps, starting with the nitration of a chlorinated phenyl ring. The process may include:
Nitration: The chlorinated phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated compound undergoes sulfonation with sulfuric acid to introduce the sulfonamide group.
Methylation: The final step involves methylation of the compound using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. The presence of nitro and sulfonamide groups can enhance its binding affinity and specificity towards certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-4-nitrobenzamide
- S-benzyl N-(2-chloro-5-nitrophenyl)thiocarbamate
Uniqueness
Benzenesulfonamide, N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitro- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other similar compounds, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
87316-89-0 |
|---|---|
Molekularformel |
C13H10ClN3O6S |
Molekulargewicht |
371.75 g/mol |
IUPAC-Name |
N-(2-chloro-5-nitrophenyl)-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H10ClN3O6S/c1-8-2-4-10(7-13(8)17(20)21)24(22,23)15-12-6-9(16(18)19)3-5-11(12)14/h2-7,15H,1H3 |
InChI-Schlüssel |
GZEVMOKVILDTQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


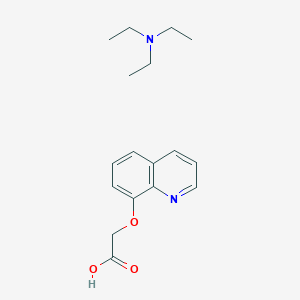
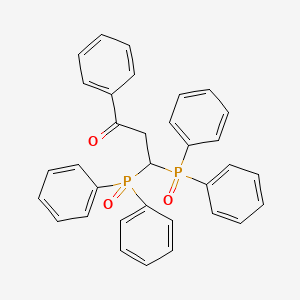

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
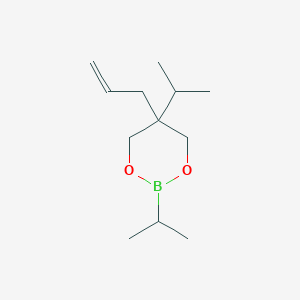
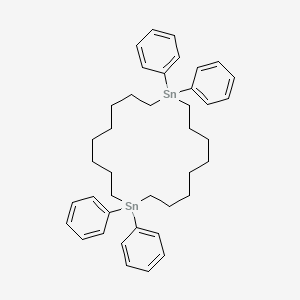
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
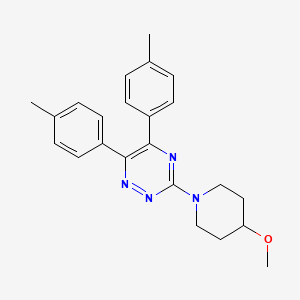


amino}prop-2-enal](/img/structure/B14397646.png)
phosphanium bromide](/img/structure/B14397654.png)
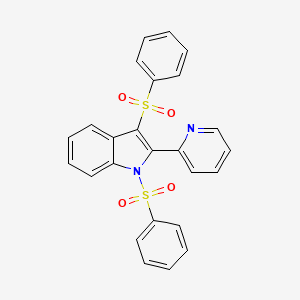
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
